molecular formula C8H12BrN5 B1287812 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine CAS No. 893611-67-1

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine

Cat. No. B1287812
M. Wt: 258.12 g/mol
InChI Key: UMJBQCDGKLHYPT-UHFFFAOYSA-N
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Description

The compound 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine.

Synthesis Analysis

The synthesis of related compounds involves key steps that could be adapted for the synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine. For instance, the paper titled "A facile synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine" describes a short synthesis route involving the dimerization of oxotryptamines to bis(indolyl)pyrazines, followed by selective reduction and reductive methylation to afford piperazine natural products . This methodology could potentially be applied to the synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine by starting with appropriate brominated pyrazine derivatives and piperazine.

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine would consist of a pyrazin-2-amine core with a bromine atom at the 5-position and a piperazin-1-yl group at the 3-position. The presence of the bromine atom and the piperazine ring would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine could be inferred from related compounds. The paper on the generation of various pyrazinone derivatives suggests that brominated pyrazinones can react with methoxide to form alkylidene/benzylidene derivatives and, upon further reaction with nucleophiles, can yield dihydropyrazinones, piperazine diones, and pyrazinones . These reactions highlight the potential for 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine to undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine, we can hypothesize that the compound would exhibit properties typical of brominated aromatic compounds and piperazines. This includes moderate to high polarity, potential for hydrogen bonding due to the amine groups, and a relatively high molecular weight due to the presence of the bromine atom. The compound's solubility, melting point, and stability would be influenced by these structural features.

Scientific Research Applications

High Energy Density Materials

The compound "5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine" is related to high-nitrogen azine energetic materials, which have been increasingly studied for their potential in energy materials. These compounds, including certain pyrazine energetic compounds, have applications in propellants, explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, lower combustion temperatures, and increase gas content. This makes azine energetic compounds promising for energetic material applications (C. Yongjin & Ba Shuhong, 2019).

Therapeutic Uses and Drug Design

Piperazine, a core structure in "5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine," is significant in the rational design of drugs. Piperazine derivatives have diverse therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus alters the medicinal potential of the resultant molecules, making it a flexible building block for drug discovery. This versatility of piperazine-based molecules underscores their broad potential in drug design (A. Rathi et al., 2016).

Pyrazines in Food Industry

Pyrazines, as part of the compound's structure, contribute to the flavor profile in food products. Control strategies for pyrazines generation from the Maillard reaction are crucial in the food industry to either promote desirable flavors or suppress harmful products and off-flavors. Techniques like using new reactants, modifying reaction conditions, or adopting emerging technologies are employed to control pyrazine levels, highlighting the compound's relevance in food science and technology (Hang Yu et al., 2021).

DPP IV Inhibitors and Antidiabetic Drugs

The compound's structure is related to dipeptidyl peptidase IV (DPP IV) inhibitors, which are important in treating type 2 diabetes mellitus. The inhibitors prevent the hydrolyzation of incretin molecules, thus promoting insulin secretion. DPP IV inhibitors have varied structures including piperazines, suggesting the relevance of this structural motif in developing antidiabetic drugs (Laura Mendieta et al., 2011).

properties

IUPAC Name

5-bromo-3-piperazin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN5/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJBQCDGKLHYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587501
Record name 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine

CAS RN

893611-67-1
Record name 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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